N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
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Overview
Description
N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide: is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a benzamide group, and a hydroxypentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction between the quinazolinone intermediate and a benzoyl chloride derivative.
Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain can be attached through a nucleophilic substitution reaction, where a hydroxypentyl halide reacts with the quinazolinone-benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl side chain can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The hydroxypentyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar benzamide structure but lacks the quinazolinone core and hydroxypentyl side chain.
4-Methoxyphenethylamine: This compound has a simpler structure with a phenethylamine core and a methoxy group.
Uniqueness
N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is unique due to its combination of a quinazolinone core, benzamide group, and hydroxypentyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(5-hydroxypentyl)-3-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H29N3O4/c1-17(2)16-32-21-10-11-23-22(15-21)25(31)28(18(3)27-23)20-9-7-8-19(14-20)24(30)26-12-5-4-6-13-29/h7-11,14-15,29H,1,4-6,12-13,16H2,2-3H3,(H,26,30) |
InChI Key |
WBSNNJRILHMLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=CC(=C3)C(=O)NCCCCCO |
Origin of Product |
United States |
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